Cephalothin sodium

説明

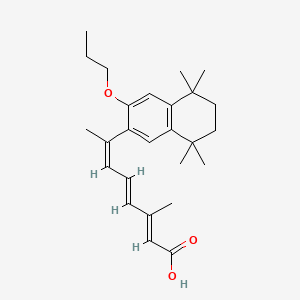

Cephalothin Sodium, also known as CET, is a first-generation cephalosporin . It is semi-synthetic and has significant activity against Gram-positive microorganisms and less against Gram-negative . It is an antimicrobial belonging to the class of first-generation cephalosporins and has the molecular formula C16H15N2NaO6S2 .

Synthesis Analysis

Cephalothin Sodium was first isolated from the Cephalosporium acremonium microorganism by Professor Giuseppe Brotzu in 1948 . The filtrate obtained from this microorganism was found to inhibit the growth of Staphylococcus aureus . The filtrate was composed of three cephalosporins (N, P, and C), and the N and C cephalosporins showed a similar structure to penicillins . In 1955, Abraham and Newton purified this filtrate, which allowed the isolation of C cephalosporin . The modifications in lateral chains near to the cephalosporin’s nucleus produced many new compounds for clinical use .Molecular Structure Analysis

The molecular formula of Cephalothin Sodium is C16H15N2NaO6S2 . It belongs to the 1,3-thiazines, which are organic compounds containing a six-member ring with a nitrogen and a sulfur atom in ring positions 1 and 3 respectively, as well as two double bonds .Chemical Reactions Analysis

Cephalothin Sodium’s bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . Most of the analytical methods to determine Cephalothin Sodium were performed by HPLC and agar diffusion in pharmaceuticals, blood, urine, or water .Physical And Chemical Properties Analysis

Cephalothin Sodium is a solid . It has a molecular weight of 418.42 . It is stable under recommended storage conditions .科学的研究の応用

-

Antimicrobial Activity

- Application : Cephalothin sodium is known for its great activity against Gram-positive microorganisms . It is the most efficient first-generation cephalosporin against resistant microorganisms (β-lactamase producers) .

- Method : The antimicrobial activity of Cephalothin sodium is usually studied using microbiological assays .

- Results : Cephalothin sodium has been found to inhibit the growth of Staphylococcus aureus .

-

Analytical Chemistry

- Application : Cephalothin sodium is used in the development of analytical methods . These methods are used to quantify Cephalothin sodium in pharmaceuticals, blood, urine, or water .

- Method : The most common analytical methods to determine Cephalothin sodium are performed by High-Performance Liquid Chromatography (HPLC) and agar diffusion .

- Results : The methods developed have been found to be efficient in determining the quantity of Cephalothin sodium in various samples .

-

Pharmacokinetics and Pharmacodynamics

- Application : Cephalothin sodium has been researched for its pharmacokinetics and pharmacodynamics .

- Method : The pharmacokinetics and pharmacodynamics of Cephalothin sodium are usually studied using various in vivo and in vitro methods .

- Results : The results of these studies have contributed to the understanding of the drug’s absorption, distribution, metabolism, and excretion .

-

Liposome Encapsulation

- Application : Cephalothin sodium is used to study the mechanism of liposome encapsulated antibiotics .

- Method : The encapsulation of Cephalothin sodium in liposomes is usually studied using various biochemical and biophysical techniques .

- Results : The results of these studies have contributed to the understanding of the drug delivery mechanisms of liposome encapsulated antibiotics .

-

β-lactamases Co-opting

- Application : Cephalothin sodium is used in strategies for co-opting β-lactamases of Gram-negative bacteria for the treatment of antibiotics .

- Method : The co-opting of β-lactamases is usually studied using various microbiological and biochemical techniques .

- Results : The results of these studies have contributed to the development of new strategies for the treatment of antibiotic-resistant bacterial infections .

-

Immunology Studies

- Application : Cephalothin sodium is used for immunology studies in relation to antibiotics .

- Method : The immunological effects of Cephalothin sodium are usually studied using various immunological assays .

- Results : The results of these studies have contributed to the understanding of the immune response to Cephalothin sodium .

-

Treatment of Bacterial Infections

- Application : Cephalothin sodium is used for the treatment of serious bacterial infections in various locations, such as the urinary tract, skin, bone, and lower respiratory tract .

- Method : The drug is administered parenterally .

- Results : The treatment has been found to be effective against a variety of bacterial infections .

-

Treatment of Surgical Infections

- Application : Cephalothin sodium is used to prevent infection during surgery and to treat surgical infections such as peritoneal abscesses, abdominal abscesses, and postoperative infections .

- Method : The drug is administered before, during, or after surgery depending on the type and severity of the infection .

- Results : The treatment has been found to be effective in preventing and treating surgical infections .

-

Treatment of Respiratory Tract Infections

- Application : Cephalothin sodium is used to treat respiratory tract infections such as severe bacterial pneumonia, lung abscesses, and bronchopneumonia .

- Method : The drug is administered parenterally .

- Results : The treatment has been found to be effective against a variety of respiratory tract infections .

-

Treatment of Urinary Tract Infections

- Application : Cephalothin sodium is used to treat complicated urinary tract infections such as acute or chronic pyelonephritis and recurrent bladder infections .

- Method : The drug is administered parenterally .

- Results : The treatment has been found to be effective against a variety of urinary tract infections .

-

Treatment of Bone and Joint Infections

- Application : Cephalothin sodium is used to treat bone and joint infections such as bacteremia, endocarditis, osteomyelitis, and bone marrow infection .

- Method : The drug is administered parenterally .

- Results : The treatment has been found to be effective against a variety of bone and joint infections .

-

Treatment of Severe Intestinal Infections

-

Quality Control in Pharmaceutical Industries

- Application : Cephalothin sodium is used in the development of analytical methods for quality control in pharmaceutical industries .

- Method : The research data were collected from the literature and official compendia .

- Results : Most of the analytical methods to determine Cephalothin sodium were performed by HPLC and agar diffusion in pharmaceuticals, blood, urine, or water .

-

Treatment of Pulmonary Infections

-

Treatment of Inflammation

-

Treatment of Peritoneal Abscesses

-

Treatment of Abdominal Abscesses

-

Treatment of Postoperative Infections

Safety And Hazards

Cephalothin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1/t12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFGUVLLDPOSBC-XRZFDKQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153-61-7 (Parent) | |

| Record name | Cephalothin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891362 | |

| Record name | Cephalothin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cephalothin sodium | |

CAS RN |

58-71-9 | |

| Record name | Cephalothin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalothin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHALOTHIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C22G6EYP8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668734.png)

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)